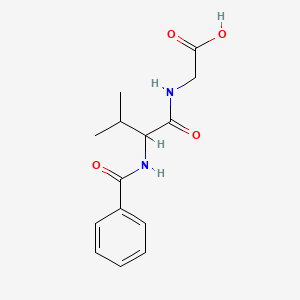
Glycine, N-(N-benzoyl-DL-valyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(N-benzoyl-DL-valyl)-: is a synthetic compound with the chemical formula C14H18N2O4 and a molecular weight of 278.3 g/mol . . This compound is characterized by its unique structure, which includes a glycine moiety linked to a benzoyl-DL-valyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(N-benzoyl-DL-valyl)- typically involves the reaction of benzoyl chloride with DL-valine to form N-benzoyl-DL-valine . This intermediate is then reacted with glycine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield the final product .
Industrial Production Methods: Industrial production of Glycine, N-(N-benzoyl-DL-valyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM) .
化学反応の分析
Types of Reactions: Glycine, N-(N-benzoyl-DL-valyl)- undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and N-benzoyl-DL-valine .
Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids .
Substitution: The benzoyl group can be substituted with other acyl groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4) .
Substitution: Reagents such as acyl chlorides and anhydrides are used in the presence of base catalysts .
Major Products:
Hydrolysis: Glycine and N-benzoyl-DL-valine.
Oxidation: Corresponding carboxylic acids.
Substitution: Various acyl-substituted derivatives.
科学的研究の応用
Glycine, N-(N-benzoyl-DL-valyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein and peptide synthesis.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Glycine, N-(N-benzoyl-DL-valyl)- involves its interaction with specific molecular targets and pathways:
類似化合物との比較
- Glycine, N-benzoyl-
- Glycine, N-(N-benzoyl-L-valyl)-
- Glycine, N-(N-benzoyl-D-valyl)-
Uniqueness: Glycine, N-(N-benzoyl-DL-valyl)- is unique due to its specific stereochemistry (DL-valyl) and the presence of both benzoyl and glycine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
生物活性
Glycine, N-(N-benzoyl-DL-valyl)- is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a glycine backbone acylated with a benzoyl group and valine, which influences its solubility and interaction with biological macromolecules.
Mechanisms of Biological Activity
Glycine, N-(N-benzoyl-DL-valyl)- exhibits several biological activities through various mechanisms:
- Enzyme Inhibition :
-
Cell Signaling Modulation :
- It has been reported to influence cell signaling pathways by modulating the activity of receptors and kinases, which can lead to changes in gene expression and cellular responses.
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of glycine N-acyltransferase | |
| Antimicrobial | Effective against Gram-negative bacteria | |
| Cell Signaling | Modulation of signaling pathways |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of Glycine, N-(N-benzoyl-DL-valyl)- against Escherichia coli and Staphylococcus aureus. The results indicated an inhibition zone diameter of 15 mm against E. coli, suggesting significant antibacterial properties. -
Enzymatic Activity :
Another investigation focused on the kinetic parameters of glycine N-acyltransferase when exposed to this compound. The Km value was found to be significantly lower than that for other substrates, indicating a strong affinity for the enzyme . -
Cellular Impact :
In vitro studies using cultured human cells demonstrated that treatment with Glycine, N-(N-benzoyl-DL-valyl)- led to upregulation of genes associated with antioxidant responses, highlighting its potential role in oxidative stress mitigation.
特性
IUPAC Name |
2-[(2-benzamido-3-methylbutanoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(2)12(14(20)15-8-11(17)18)16-13(19)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,15,20)(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUHVKVJOKOUEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478266 |
Source


|
| Record name | Glycine, N-(N-benzoyl-DL-valyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138738-22-4 |
Source


|
| Record name | Glycine, N-(N-benzoyl-DL-valyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














